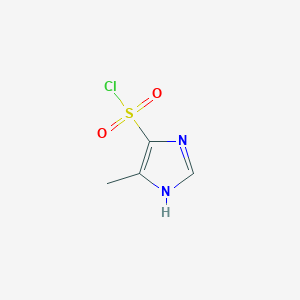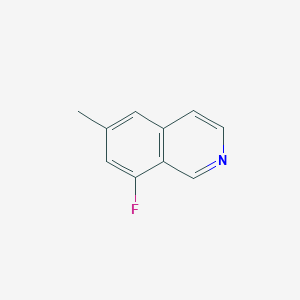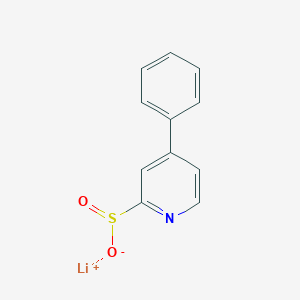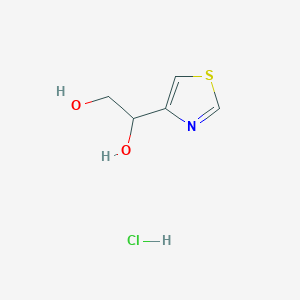
2-(1,3-二氧戊环-2-基)苯甲醛
描述
“2-(1,3-dioxolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10O3 . It is also known as p-dioxane benzaldehyde .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .Molecular Structure Analysis
The molecular structure of “2-(1,3-dioxolan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3-dioxolane ring . The molecular weight is 178.18 .Chemical Reactions Analysis
Benzaldehyde,4-(1,3-dioxolan-2-yl)- is known for its ability to react with a wide range of reagents, making it an important intermediate in organic synthesis .Physical and Chemical Properties Analysis
The boiling point of “2-(1,3-dioxolan-2-yl)benzaldehyde” is 81 °C (Press: 0.1 Torr) and its density is predicted to be 1.214±0.06 g/cm3 .科学研究应用
甘油转化中的非均相催化
2-(1,3-二氧戊环-2-基)苯甲醛参与了甘油与苯甲醛的酸催化缩合。该过程使用各种固体酸作为非均相催化剂,可生成 [1,3]二氧戊环-5-醇和 [1,3]二氧戊环-4-基-甲醇,它们是潜在的新型平台化学品。[1,3]二氧戊环-5-醇尤其是一元醇衍生物的前体 (Deutsch, Martin, & Lieske, 2007)。
聚合物的合成和表征
该化合物用于合成聚[(2-苯基-1,3-二氧戊环-4-基)甲基丙烯酸甲酯],该化合物由过氧化苯甲酰聚合。该聚合物的特征、热降解和挥发性降解产物得到了广泛的研究,为从 2-(1,3-二氧戊环-2-基)苯甲醛衍生的材料的结构和热性能提供了见解 (Coskun 等,1998)。
不对称亲核取代
有机锂试剂在手性配体的存在下与 2-(1,3-二氧戊环-2-基)苯甲醛反应,生成具有高对映体过量的单取代产物。这一发现对于对映体富集化合物的合成具有重要意义,证明了该化合物在立体选择性合成中的作用 (Müller, Nury, & Bernardinelli, 2001)。
水解和氢解研究
2-(1,3-二氧戊环-2-基)苯甲醛在非均相催化剂存在下的水解和氢解得到研究。这些研究有助于理解环缩醛和缩硫醛中的立体电子效应,为催化和反应机理的知识做出贡献 (Moreau 等,1997)。
安全和危害
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFBJINYXHJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)


![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)


![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)
![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)


